molecular formula C9H16F3NO2 B15198578 Tert-butyl 2-amino-5,5,5-trifluoropentanoate

Tert-butyl 2-amino-5,5,5-trifluoropentanoate

Cat. No.: B15198578
M. Wt: 227.22 g/mol
InChI Key: PVWBNTUXTYLPOB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5,5,5-trifluoropentanoate is an organic compound that features a tert-butyl ester group, an amino group, and a trifluoromethyl group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5,5,5-trifluoropentanoate typically involves the esterification of 2-amino-5,5,5-trifluoropentanoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5,5,5-trifluoropentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Substituted amino or thiol derivatives.

Scientific Research Applications

Tert-butyl 2-amino-5,5,5-trifluoropentanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-amino-5,5,5-trifluoropentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-4,4,4-trifluorobutanoate
  • Tert-butyl 2-amino-6,6,6-trifluorohexanoate
  • Tert-butyl 2-amino-3,3,3-trifluoropropanoate

Uniqueness

Tert-butyl 2-amino-5,5,5-trifluoropentanoate is unique due to its specific chain length and the position of the trifluoromethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research .

Properties

Molecular Formula

C9H16F3NO2

Molecular Weight

227.22 g/mol

IUPAC Name

tert-butyl 2-amino-5,5,5-trifluoropentanoate

InChI

InChI=1S/C9H16F3NO2/c1-8(2,3)15-7(14)6(13)4-5-9(10,11)12/h6H,4-5,13H2,1-3H3

InChI Key

PVWBNTUXTYLPOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(F)(F)F)N

Origin of Product

United States

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